molecular formula C9H13F3N2O2 B1477353 Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone CAS No. 2091716-94-6

Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone

Cat. No.: B1477353
CAS No.: 2091716-94-6
M. Wt: 238.21 g/mol
InChI Key: MQAUOSZKCGRHPE-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C9H13F3N2O2 and its molecular weight is 238.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

Azetidinones, including compounds related to Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone, serve as key intermediates in organic synthesis, offering pathways to various functionalized compounds. Dejaegher and de Kimpe (2004) explored the synthesis of functionalized 2-azetidinones through the Staudinger reaction, highlighting their potential as intermediates for creating highly functionalized compounds via ring-opening reactions to yield methyl omega-alkylaminopentenoates through intermediate aziridines or azetidines (Dejaegher & de Kimpe, 2004).

Antimicrobial and Anticonvulsant Activities

Novel azetidinone derivatives have been evaluated for their biological activities. For instance, Rajasekaran and Murugesan (2006) synthesized several azetidinones and assessed their antimicrobial and anticonvulsant activities, indicating the therapeutic potential of these compounds in medical research (Rajasekaran & Murugesan, 2006).

Applications in Medicinal Chemistry

The versatility of azetidinones extends to their use in designing potent inhibitors for therapeutic targets. A study on the disposition of GDC-0973, a compound with an azetidinone moiety, provides insights into its pharmacokinetics and efficacy predictions in preclinical models, showcasing the role of such compounds in drug discovery and development processes (Choo et al., 2012).

Building Blocks for Organic Synthesis

Azetidin-2-ones, including structures related to the compound , have been used as precursors for the synthesis of various organic compounds. Dao Thi et al. (2018) demonstrated the transformation of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones into a range of CF3-containing compounds, showcasing the utility of azetidinones in constructing complex molecules with potential applications in pharmaceuticals and materials science (Dao Thi et al., 2018).

Properties

IUPAC Name

azetidin-3-yl-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O2/c1-16-8(9(10,11)12)4-14(5-8)7(15)6-2-13-3-6/h6,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAUOSZKCGRHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CN(C1)C(=O)C2CNC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone
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Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone
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Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone
Reactant of Route 4
Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone
Reactant of Route 5
Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone
Reactant of Route 6
Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

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